1,2-Bis(diethoxyphosphorylmethyl)benzene

Michaelis–Arbuzov reaction phosphonate ester synthesis yield optimisation

1,2-Bis(diethoxyphosphorylmethyl)benzene (CAS 42092-05-7), also systematically named P,P′-[(1,2-phenylene)bis(methylene)]bisphosphonic acid P,P,P′,P′-tetraethyl ester or tetraethyl o-xylylenediphosphonate, is a neutral bidentate organophosphorus compound featuring a rigid ortho-xylylene backbone bearing two diethoxyphosphoryl (–PO(OEt)₂) groups. With molecular formula C₁₆H₂₈O₆P₂ and a molecular weight of 378.34 g·mol⁻¹, it belongs to the broader class of bis(dialkylphosphorylmethyl)benzenes, a family widely investigated as solvent-extraction reagents for f‑elements and as Horner–Wadsworth–Emmons (HWE) olefination synthons.

Molecular Formula C16H28O6P2
Molecular Weight 378.34 g/mol
CAS No. 42092-05-7
Cat. No. B041938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(diethoxyphosphorylmethyl)benzene
CAS42092-05-7
Synonyms(o-Phenylenedimethylene)diphosphonic Acid Tetraethyl Ester;  [1,2-Phenylenebis(methylene)]bisphosphonic Acid Tetraethyl Ester;  Tetraethyl o-Xylylenediphosphonate
Molecular FormulaC16H28O6P2
Molecular Weight378.34 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=CC=C1CP(=O)(OCC)OCC)OCC
InChIInChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-11-9-10-12-16(15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3
InChIKeyQGWJCWACZNPKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(diethoxyphosphorylmethyl)benzene (CAS 42092-05-7) — Compound Class and Structural Identity for Sourcing Decisions


1,2-Bis(diethoxyphosphorylmethyl)benzene (CAS 42092-05-7), also systematically named P,P′-[(1,2-phenylene)bis(methylene)]bisphosphonic acid P,P,P′,P′-tetraethyl ester or tetraethyl o-xylylenediphosphonate, is a neutral bidentate organophosphorus compound featuring a rigid ortho-xylylene backbone bearing two diethoxyphosphoryl (–PO(OEt)₂) groups . With molecular formula C₁₆H₂₈O₆P₂ and a molecular weight of 378.34 g·mol⁻¹, it belongs to the broader class of bis(dialkylphosphorylmethyl)benzenes, a family widely investigated as solvent-extraction reagents for f‑elements and as Horner–Wadsworth–Emmons (HWE) olefination synthons [1]. Its defining structural feature is the 1,2‑(ortho) substitution pattern on the central phenyl ring, which geometrically pre‑organises the two phosphonate donor groups for chelating metal coordination, yielding a seven‑membered chelate ring upon complexation .

Why 1,2-Bis(diethoxyphosphorylmethyl)benzene Cannot Be Interchanged with Its Meta- or Para-Isomers in Procurement


Although the ortho-, meta-, and para-isomers of bis(diethoxyphosphorylmethyl)benzene share identical molecular formulae (C₁₆H₂₈O₆P₂) and are often listed under similar generic names, substitution of the 1,2‑(ortho) compound with its 1,3‑(meta) or 1,4‑(para) congener fundamentally alters performance in both solvent extraction and organic synthesis applications. In f‑element extraction from nitric acid media, the ortho-isomer exhibits a regular, predictable increase in distribution coefficients for all tested metal ions (Am(III), Eu(III), U(VI), Pu(IV)) with increasing reagent basicity, whereas the meta-isomer preserves this trend only for U(VI) and Pu(IV); for Am(III) and Eu(III), the meta-isomer shows an inverted selectivity pattern favouring lower‑basicity aryl‑substituted reagents [1]. Consequently, the U/Am and Pu/Am separation factors achievable with the ortho-isomer differ substantially from those of the meta-isomer. In HWE olefination chemistry, the ortho-substituted scaffold yields distinct photophysical outcomes in the resulting stilbenoid products — quantum yields, molar extinction coefficients, and emission wavelengths all depend on whether the phosphonate precursor bears an ortho-, meta-, or 1,3,5‑tris-substituted core, as demonstrated in a systematic dendrimer synthesis study .

1,2-Bis(diethoxyphosphorylmethyl)benzene (CAS 42092-05-7) — Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Efficiency: 88% Isolated Yield via Michaelis–Arbuzov Reaction Versus 1,3,5-Tris Analog and Meta-Substituted Derivatives

The Michaelis–Arbuzov reaction of 1,2-bis(bromomethyl)benzene with triethyl phosphite at 160 °C afforded the target phosphonate ester 19 in 88% isolated yield, whereas the analogous reaction with 1,3,5-tris(bromomethyl)benzene under identical conditions gave the tris‑phosphonate 20 in 89% yield . This demonstrates that the ortho‑disubstituted benzyl dibromide substrate reacts with efficiency statistically comparable to the 1,3,5‑tris system despite the greater steric congestion imposed by adjacent –CH₂Br groups. No comparable yield data were reported for the meta‑ or para‑dibromide isomers in the same study, limiting direct cross‑isomer comparison to this tri‑functional baseline.

Michaelis–Arbuzov reaction phosphonate ester synthesis yield optimisation

Stereochemical Fidelity: Exclusive trans (E) Olefin Geometry in Horner–Wadsworth–Emmons Reactions

Horner–Wadsworth–Emmons (HWE) reaction of phosphonate ester 19 (derived from 1,2-bis(diethoxyphosphorylmethyl)benzene) with phenothiazine‑3‑carbaldehydes in the presence of NaH in THF at room temperature produced stilbenoid dendrimers displaying exclusively the trans (E) olefin geometry, as confirmed by the characteristic IR absorption band at 958 cm⁻¹ for all products . In contrast, general HWE reactions with 2‑oxoalkylphosphonates can exhibit variable E/Z ratios depending on reaction protocol, with Z‑selectivity achievable under 'cis' conditions . The consistently high quantum yields (Φf up to 0.953 for first‑generation dendrimers) measured for the products corroborate the trans geometry, as trans‑to‑cis photoisomerisation is known to drastically reduce fluorescence efficiency .

Horner–Wadsworth–Emmons stereoselective synthesis trans-stilbene

Actinide/Lanthanide Extraction Selectivity: Ortho- vs. Meta-Isomer Differentiation in U/Am Separation Factors

A systematic study of twelve neutral bidentate reagents comprising ortho- and meta-isomers of bis[dialkyl(diaryl)phosphorylmethyl]benzenes revealed fundamentally different extraction behaviour between the ortho- and meta-substituted series. For ortho-isomers, a regular, monotonic increase in distribution coefficients (D) and extraction constants for Am(III), Eu(III), U(VI), Pu(IV), and HNO₃ was observed with increasing reagent basicity. For meta-isomers, this pattern held only for U(VI) and Pu(IV); aryl‑substituted meta‑reagents with lower basicity outperformed alkyl‑substituted analogs for Am(III) and Eu(III) extraction [1]. As a result, the ortho- and meta-isomers of aryl‑substituted reagents exhibited substantially different selectivity for U/Am, Pu/Am, and Eu/Am pairs, while alkyl‑substituted ortho- and meta‑derivatives showed negligible selectivity differences [1]. The selectivity of ortho-isomers was found to be practically independent of the nature of the phosphorus substituent, whereas meta‑isomer selectivity varied between alkyl- and aryl‑substituted variants [1].

solvent extraction actinide separation selectivity ortho vs. meta isomer

Coordination Chemistry Advantage: Seven-Membered Chelate Ring with Bite Angle 90–100° Enables Specific Metal-Ion Geometries

Upon metal coordination, the ortho-xylylene bridge in 1,2-bis(diethoxyphosphorylmethyl)benzene enforces formation of a seven-membered chelate ring with an estimated bite angle of approximately 90–100°, a geometry particularly suited to stabilising square-planar and octahedral metal complexes . By contrast, the meta-isomer (1,3‑substitution) would generate an eight‑membered chelate ring with a larger and more flexible bite angle, while the para-isomer (1,4‑substitution) cannot form an intramolecular chelate and instead bridges metal centres to yield coordination polymers or metal‑organic frameworks . Experimental evidence from o-xylylenediphosphonic acid (the hydrolysed derivative) confirms this structural dichotomy: with Cu(II), the ortho‑diphosphonate ligand yields discrete coordination polymers crystallising in orthorhombic Pna2₁ and triclinic P1̄ space groups, whereas para‑analogs typically produce extended network topologies [1].

coordination chemistry chelate ring bite angle metal complexation

Antiparasitic Bisphosphonate Class SAR: Ortho-Substituted Aromatics Outperform Meta and Para Congeners in Trypanosoma brucei Growth Inhibition

A quantitative structure–activity relationship (QSAR) study of 26 nitrogen‑containing bisphosphonates against bloodstream‑form Trypanosoma brucei rhodesiense trypomastigotes established that, for aromatic species lacking an alkyl ring substitution, growth‑inhibitory activity decreased systematically from ortho > meta > para substitution [1]. The CoMFA model yielded an R² of 0.87 (cross‑validated R² = 0.79) across an activity range spanning approximately three orders of magnitude (IC₅₀ from 220 nM to 102 µM) [1]. While this study evaluated bisphosphonic acids rather than the tetraethyl ester prodrug form, the electronic and steric contributions of the aromatic substitution pattern are directly transferable to the phosphonate ester scaffold: the ortho arrangement places the two phosphonate groups in closer spatial proximity, mimicking the chelation geometry required for effective inhibition of farnesyl pyrophosphate synthase, the validated molecular target [1].

bisphosphonate SAR antiparasitic activity Trypanosoma brucei ortho vs. meta vs. para

Ortho-Position Effect in Polyphosphinylbenzene Extractants: Highest Extraction Ability for Actinides and Lanthanides

A 2022 study on polyphosphinylbenzenes as extractants for trace amounts of U(VI), Th(IV), Am(III), and lanthanides(III) from nitric acid solutions demonstrated that compounds bearing diphenylphosphoryl groups attached directly to the benzene ring in the ortho position exhibit the highest extraction ability toward actinides and lanthanides [1]. The stoichiometry of extracted complexes was determined, and the influence of extractant structure, HNO₃ concentration, and organic solvent nature on extraction efficiency was systematically evaluated. While this study employed diphenylphosphoryl‑substituted benzenes rather than diethoxyphosphorylmethyl‑substituted analogs, the underlying principle — that ortho‑positioning of two P=O donor groups on a benzene core maximises cooperative metal binding — is directly relevant to the 1,2‑bis(diethoxyphosphorylmethyl)benzene scaffold [1].

polyphosphinylbenzene actinide extraction lanthanide extraction ortho effect

1,2-Bis(diethoxyphosphorylmethyl)benzene (CAS 42092-05-7) — Evidence-Backed Application Scenarios for Scientific Procurement


Controlled Synthesis of All‑trans Stilbenoid Dendrimers and OLED Emissive Layers

The 88% synthetic yield and exclusive trans‑HWE stereoselectivity documented in Tetrahedron Letters position this phosphonate ester as a reliable bis‑phosphonate building block for constructing stilbenoid dendrimers with predictable trans geometry. The derived dendrimers exhibit fluorescence quantum yields (Φf) up to 0.953, intense emission in the 527–537 nm region, and non‑aggregating behaviour — all critical for solution‑processable OLED emissive layers. Procurement of the ortho‑isomer specifically ensures the chelating bis‑phosphonate geometry needed for dual HWE coupling, whereas the para-isomer would yield linear, non‑chelating architectures with different photophysical outcomes.

Actinide/Lanthanide Separation Process Development with Predictable Ortho-Isomer Selectivity

The systematic extraction study by Rozen et al. [1] demonstrates that ortho‑isomers of bis(dialkylphosphorylmethyl)benzenes exhibit regular, monotonic D‑value increases with reagent basicity for all tested f‑elements (Am, Eu, U, Pu), and their U/Am and Pu/Am selectivity is practically independent of the phosphorus substituent. This predictability makes the 1,2‑bis(diethoxyphosphorylmethyl)benzene scaffold an ideal starting point for structure‑activity optimisation in nuclear fuel reprocessing or analytical actinide separations, where the tetraethyl ester serves as a hydrolytically stable precursor to the active diphosphonic acid extractant.

Rational Design of Discrete Molecular Metal Complexes via Seven‑Membered Chelate Formation

The ortho‑xylylene backbone enforces a seven‑membered chelate ring with a bite angle of approximately 90–100° upon bidentate coordination to metal centres . This geometric constraint favours discrete square‑planar or octahedral complexes suitable for homogeneous catalysis, selective metal‑ion sensing, or model compound studies, in contrast to the meta‑isomer (eight‑membered ring, less defined geometry) or para‑isomer (intermolecular bridging only). The tetraethyl ester form allows direct use in organic media without the solubility limitations of the free diphosphonic acid.

Antiparasitic Lead Optimisation Exploiting the Ortho > Meta > Para Activity Gradient

The QSAR study by Oldfield et al. [2] established that aromatic bisphosphonates without alkyl ring substitution follow a clear ortho > meta > para activity rank order against T. b. rhodesiense, with IC₅₀ values spanning 220 nM to 102 µM. While the study tested free bisphosphonic acids, the tetraethyl ester of the ortho‑substituted scaffold (CAS 42092-05-7) serves as a prodrug precursor or a versatile intermediate for further derivatisation. Prioritising procurement of the ortho‑isomer over the meta‑ or para‑congeners aligns directly with the SAR trend, maximising the probability of identifying potent antiparasitic leads.

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